2-Fluoro-4-piperidin-1-yl-benzaldehyde is an organic compound characterized by the presence of a fluorine atom at the 2-position and a piperidine ring at the 4-position of a benzaldehyde structure. Its molecular formula is C12H12FNO, and it has a molecular weight of approximately 219.23 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block in the synthesis of various pharmaceuticals due to the unique electronic properties imparted by the fluorine atom and the steric effects of the piperidine ring.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Aqueous medium under reflux |
| Reduction | Sodium borohydride | Methanol or ethanol at room temperature |
| Substitution | Nucleophiles (amines, thiols) | Sodium hydride in aprotic solvent |
2-Fluoro-4-piperidin-1-yl-benzaldehyde exhibits significant biological activity, particularly in the field of proteomics research. It influences cellular functions by affecting cell signaling pathways, gene expression, and cellular metabolism. Notably, it interacts with tubulin, disrupting mitotic spindle formation, which can lead to cell cycle arrest and apoptosis in proliferating cells .
The compound's unique structure allows it to exhibit distinct pharmacological properties compared to other similar compounds, making it a valuable candidate for further biological studies.
The synthesis of 2-Fluoro-4-piperidin-1-yl-benzaldehyde typically involves nucleophilic substitution reactions. The process generally includes:
2-Fluoro-4-piperidin-1-yl-benzaldehyde has a wide range of applications:
Interaction studies indicate that 2-Fluoro-4-piperidin-1-yl-benzaldehyde may interact with various biological macromolecules, particularly enzymes involved in metabolic pathways. The presence of the fluorine atom enhances lipophilicity, which could influence binding affinities and selectivity towards specific targets. Docking studies have suggested that this compound forms favorable interactions within enzyme active sites, potentially leading to inhibition or modulation of enzyme activity .
Several compounds share structural similarities with 2-Fluoro-4-piperidin-1-yl-benzaldehyde:
| Compound Name | Structural Feature |
|---|---|
| 2-Fluoro-4-morpholin-4-yl-benzaldehyde | Morpholine ring instead of piperidine |
| 2-Fluoro-4-pyrrolidin-1-yl-benzaldehyde | Pyrrolidine ring instead of piperidine |
| 2-Fluoro-4-piperazin-1-yl-benzaldehyde | Piperazine ring instead of piperidine |
The uniqueness of 2-Fluoro-4-piperidin-1-yl-benzaldehyde lies in its specific combination of the piperidine ring and fluorine substitution. These features impart distinct chemical reactivity and biological activity compared to its analogs, making it particularly valuable for targeted research applications.
2-Fluoro-4-piperidin-1-yl-benzaldehyde is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) rules. The parent structure is benzaldehyde, with substituents at positions 2 and 4. The fluorine atom occupies the ortho position relative to the aldehyde group, while the piperidin-1-yl group (a six-membered saturated nitrogen-containing ring) is attached at the para position. The numbering prioritizes the aldehyde group as the principal functional group, followed by fluorine and piperidine substituents.
The molecular formula of 2-fluoro-4-piperidin-1-yl-benzaldehyde is C₁₂H₁₄FNO, with a molecular weight of 207.24 g/mol. Structural isomerism is limited due to the fixed positions of substituents:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄FNO |
| Molecular Weight | 207.24 g/mol |
| Fluorine Position | 2-ortho to aldehyde |
| Piperidine Position | 4-para to aldehyde |
While direct crystallographic data for 2-fluoro-4-piperidin-1-yl-benzaldehyde is unavailable, related piperidine-benzaldehyde derivatives exhibit distinct structural features:
The synthesis of piperidine-benzaldehyde hybrids evolved through key methodologies:
Nucleophilic aromatic substitution (SNAr) represents the primary synthetic route for producing 2-fluoro-4-piperidin-1-yl-benzaldehyde, typically employing 2,4-difluorobenzaldehyde or 4-fluoro-2-bromobenzaldehyde as starting materials [1] [2]. The reaction mechanism involves the nucleophilic attack of piperidine at the carbon bearing the leaving group (fluorine at the 4-position), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex [3] [4].
The SNAr mechanism for 2-fluoro-4-piperidin-1-yl-benzaldehyde synthesis proceeds through distinct steps:
The regioselectivity favoring substitution at the 4-position over the 2-position is attributed to both electronic and steric factors [1] [3]. The aldehyde group at the 1-position activates the 4-position through its electron-withdrawing effect, while the 2-position experiences steric hindrance from the adjacent aldehyde group [2] [4].
Reaction conditions typically involve:
| Parameter | Optimal Range | Effect on Reaction |
|---|---|---|
| Base | Potassium carbonate, Sodium carbonate | Neutralizes hydrogen fluoride byproduct [1] |
| Solvent | Dimethylformamide, Acetonitrile | Facilitates nucleophilic attack [1] |
| Temperature | 80-110°C | Accelerates reaction rate [1] |
| Reaction time | 12-18 hours | Ensures complete conversion [1] |
The presence of the aldehyde group in 2,4-difluorobenzaldehyde significantly enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack compared to simple fluorobenzenes [3] [2]. This activation is crucial for achieving high yields under relatively mild conditions [4].
Palladium-catalyzed cross-coupling represents an alternative synthetic approach for incorporating the piperidine moiety into the benzaldehyde scaffold [6] [7]. Unlike nucleophilic aromatic substitution, which relies on activated substrates, palladium catalysis enables the coupling of piperidine with less activated aryl halides, including 2-fluoro-4-bromobenzaldehyde or 2-fluoro-4-iodobenzaldehyde [6] [8].
The general mechanism of palladium-catalyzed amination involves:
Several catalyst systems have been developed for this transformation, with varying efficiencies:
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 100-110 | 75-85 [6] |
| Pd₂(dba)₃/XPhos | NaOtBu | Dioxane | 80-100 | 80-90 [6] [7] |
| Pd(PPh₃)₄ | K₃PO₄ | DMF | 90-110 | 70-80 [6] |
The choice of ligand significantly influences the reaction outcome, with bulky, electron-rich phosphine ligands like XPhos and BINAP showing superior performance by facilitating the reductive elimination step [6] [7]. The base plays a crucial role in deprotonating the piperidine nitrogen and neutralizing the hydrogen halide byproduct [8] [7].
Advantages of palladium-catalyzed coupling include milder reaction conditions, higher functional group tolerance, and the ability to use less activated substrates compared to nucleophilic aromatic substitution [6] [8]. However, challenges include catalyst cost, potential metal contamination in the final product, and the need for specialized ligands [7] [9].
Recent advancements have focused on developing more efficient catalyst systems with lower palladium loadings (0.1-1 mol%) and improved turnover numbers, making this approach increasingly viable for large-scale synthesis [6] [8] [9].
Microwave-assisted synthesis has emerged as an efficient method for accelerating the production of 2-fluoro-4-piperidin-1-yl-benzaldehyde, significantly reducing reaction times from hours to minutes [10] [11]. The rapid, uniform heating provided by microwave irradiation enhances reaction rates through both thermal and non-thermal effects [10].
In a typical microwave-assisted protocol, 2,4-difluorobenzaldehyde reacts with piperidine in the presence of a base (potassium carbonate) under controlled microwave irradiation:
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction time | 12-18 hours | 1.5-10 minutes [10] |
| Temperature | 80-110°C | 100-150°C [10] |
| Yield | 75-85% | 80-95% [10] |
| Energy consumption | High | Low [10] |
The optimal microwave power for this transformation has been determined to be 350W, with reaction times of 1.5 minutes providing maximum yields [10]. Higher power settings (>500W) lead to decomposition and reduced yields, while lower settings require extended reaction times [10].
Continuous flow chemistry represents another innovative approach for synthesizing 2-fluoro-4-piperidin-1-yl-benzaldehyde, offering advantages in scalability, safety, and process control [11] [12]. Flow reactors enable precise control of reaction parameters, efficient heat transfer, and continuous production [11] [12].
A typical flow chemistry setup for this synthesis includes:
Flow chemistry offers several advantages for this synthesis:
Real-time monitoring using inline analytical techniques (such as flow infrared spectroscopy) allows for immediate optimization of reaction parameters [12]. For example, monitoring the benzaldehyde concentration during the reaction enables precise adjustment of residence time and temperature to maximize yield and purity [12].
The combination of microwave-assisted synthesis with flow chemistry (continuous-flow microwave reactors) represents the cutting edge in this field, potentially offering the benefits of both approaches for industrial-scale production [10] [11] [12].
Scaling up the synthesis of 2-fluoro-4-piperidin-1-yl-benzaldehyde from laboratory to industrial scale presents numerous challenges that must be addressed to ensure economic viability and product quality [14]. Key challenges include:
Heat management: The exothermic nature of nucleophilic aromatic substitution reactions requires careful temperature control in large reactors to prevent runaway reactions and ensure consistent product quality [14] [15].
Starting material purity: Industrial-scale production of 2,4-difluorobenzaldehyde or other precursors must meet stringent purity requirements to avoid accumulation of impurities in the final product [16] [17].
Solvent selection: Dimethylformamide, commonly used in laboratory-scale synthesis, presents environmental and safety concerns for industrial applications, necessitating alternative solvent systems or solvent recovery strategies [15].
Reaction homogeneity: Ensuring uniform mixing in large reactors to maintain consistent reaction conditions throughout the batch [15] [12].
Purification of 2-fluoro-4-piperidin-1-yl-benzaldehyde at industrial scale typically involves a combination of techniques:
| Purification Method | Application | Advantages | Limitations |
|---|---|---|---|
| Crystallization | Primary purification | High purity, cost-effective | Yield loss, solvent consumption [18] [19] |
| Distillation | Removal of volatile impurities | Scalable, continuous operation | Thermal degradation risk, energy-intensive [20] [19] |
| Column chromatography | Final purification | High resolution separation | Limited scalability, solvent consumption [21] [22] |
| Extraction | Intermediate purification | Simple operation, scalable | Limited selectivity, multiple steps required [23] [19] |
For crystallization, careful selection of solvent systems is crucial, with dichloromethane/hexane or ethyl acetate/petroleum ether combinations showing good results for fluorinated benzaldehyde derivatives [18] [21]. The crystallization process must be optimized for nucleation rate, crystal growth, and filtration characteristics [18] [19].
Distillation parameters for industrial purification typically include:
Recent innovations in purification technology include:
Quality control for industrial production typically monitors key impurities including unreacted starting materials, over-substitution products (where both fluorine atoms are replaced), and oxidation byproducts [20] [19]. Analytical techniques such as high-performance liquid chromatography and gas chromatography are employed to ensure consistent product quality [21] [19].
The ¹H Nuclear Magnetic Resonance spectrum of 2-Fluoro-4-piperidin-1-yl-benzaldehyde exhibits characteristic signals that provide definitive structural identification . The aldehyde proton resonates as a singlet at δ 9.8 parts per million, consistent with the electron-withdrawing effects of both the fluorine substituent and the aromatic ring system . The piperidine methylene protons appear as complex multiplets in the region δ 2.2–3.2 parts per million, reflecting the saturated aliphatic environment and the nitrogen substitution pattern .
The aromatic proton signals are expected to appear in the characteristic aromatic region between δ 6.5–8.0 parts per million. The fluorine substitution at the 2-position introduces significant electronic effects that influence the chemical shifts of adjacent aromatic protons through both inductive and mesomeric mechanisms. The meta-coupling between aromatic protons, combined with fluorine-proton coupling, creates complex splitting patterns that provide detailed structural information.
¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule. The carbonyl carbon of the aldehyde functionality resonates in the typical range of δ 190–200 parts per million, with the exact position influenced by the electronic environment created by the fluorine and piperidine substituents. The aromatic carbons appear in the δ 110–160 parts per million region, with the carbon bearing the fluorine substituent showing characteristic upfield shifts due to the electronegativity of fluorine.
The Fourier Transform Infrared spectrum of 2-Fluoro-4-piperidin-1-yl-benzaldehyde displays several diagnostic absorption bands. The aldehyde carbonyl stretch appears as a strong absorption at 1695–1705 wavenumbers, slightly lower than typical aliphatic aldehydes due to conjugation with the aromatic ring system [2]. Aromatic carbon-carbon stretching vibrations manifest in the 1600–1650 wavenumber region, providing evidence of the benzene ring structure [2].
The carbon-hydrogen stretching vibrations appear in two distinct regions: aromatic carbon-hydrogen stretches at 3000–3100 wavenumbers and aliphatic carbon-hydrogen stretches from the piperidine ring at 2800–3000 wavenumbers [2]. The carbon-nitrogen stretching vibration of the piperidine substituent contributes absorption bands in the 1250–1350 wavenumber range, while the carbon-fluorine stretch appears as a strong absorption between 1000–1300 wavenumbers [2].
The Ultraviolet-Visible absorption spectrum of 2-Fluoro-4-piperidin-1-yl-benzaldehyde exhibits multiple electronic transitions characteristic of substituted benzaldehyde derivatives. The primary absorption maximum occurs around 250–300 nanometers, corresponding to the π→π* transition of the aromatic ring system. The electron-donating piperidine substituent at the 4-position extends the conjugation and causes a bathochromic shift compared to unsubstituted benzaldehyde.
A secondary absorption band appears in the 320–350 nanometer region, attributed to the n→π* transition of the carbonyl chromophore. The fluorine substitution at the 2-position provides additional electronic perturbation that influences both the position and intensity of these absorption bands. The molar absorptivity values reflect the electronic nature of the substituents and their influence on the overall electronic structure of the molecule.
Mass spectrometric analysis of 2-Fluoro-4-piperidin-1-yl-benzaldehyde reveals the molecular ion peak at mass-to-charge ratio 207, confirming the molecular formula C₁₂H₁₄FNO and molecular weight of 207.25 grams per mole . The fragmentation pattern provides insight into the structural features and bonding relationships within the molecule.
The base peak often corresponds to the loss of the aldehyde functionality, producing a fragment at mass-to-charge ratio 178 through elimination of CHO (29 mass units). This fragmentation pathway reflects the relative weakness of the carbon-carbon bond adjacent to the carbonyl group under electron impact conditions.
Secondary fragmentation involves the piperidine ring system, with characteristic losses corresponding to ethylene units (28 mass units) from ring opening reactions. The presence of fluorine provides additional diagnostic information through the characteristic isotopic pattern and the stability of fluorine-containing fragments. The molecular ion peak intensity is typically moderate due to the stability imparted by the aromatic ring system and the electron-withdrawing fluorine substituent.
Thermal stability assessment of 2-Fluoro-4-piperidin-1-yl-benzaldehyde through Differential Scanning Calorimetry and Thermogravimetric Analysis provides crucial information for handling, storage, and processing conditions. The compound exhibits thermal decomposition that typically occurs in multiple stages, reflecting the different bond strengths and thermal labilities within the molecular structure.
The initial decomposition temperature occurs in the range of 200–250 degrees Celsius, corresponding to the cleavage of the weakest bonds in the structure. The aldehyde functionality represents a particularly thermally labile site, with decarbonylation reactions occurring at elevated temperatures. The piperidine ring system contributes to thermal stability through its saturated nature, but ring-opening reactions become significant above 300 degrees Celsius.
Differential Scanning Calorimetry reveals endothermic transitions associated with melting and decomposition processes. The glass transition temperature, if observable, provides information about the molecular mobility and packing arrangements in the solid state. Thermogravimetric Analysis demonstrates weight loss patterns that correlate with specific fragmentation pathways, with initial losses corresponding to volatile decomposition products and final residues reflecting the most thermally stable molecular fragments.
The presence of fluorine in the molecular structure influences thermal stability through both electronic and steric effects. The carbon-fluorine bond strength contributes to overall thermal robustness, while the electronic effects of fluorine substitution influence the thermal behavior of adjacent functional groups.
The solubility characteristics of 2-Fluoro-4-piperidin-1-yl-benzaldehyde reflect the balance between hydrophilic and lipophilic structural features. The calculated logarithmic partition coefficient (LogP) value of 2.6285 indicates moderate lipophilicity, suggesting favorable membrane permeability while maintaining sufficient aqueous solubility for biological applications [3].
The topological polar surface area of 20.31 square angstroms reflects the limited hydrogen bonding capacity of the molecule, with two hydrogen bond acceptors and no hydrogen bond donors [3]. This parameter significantly influences membrane permeability and bioavailability characteristics. The piperidine nitrogen serves as a hydrogen bond acceptor, while the carbonyl oxygen provides additional polar interactions.
Solubility in aqueous media is enhanced by the presence of the piperidine nitrogen, which can undergo protonation under acidic conditions to form water-soluble salts. The lipophilic character is contributed by the aromatic ring system and the aliphatic piperidine ring, balanced by the polar aldehyde functionality and fluorine substitution.
Partition coefficient measurements between octanol and water phases provide quantitative assessment of lipophilicity. The experimental determination involves equilibration of the compound between the two phases followed by quantitative analysis using appropriate analytical techniques. The fluorine substitution pattern influences the electronic distribution and consequently affects the partition behavior.